BCR-ABL fusion protein (b3a2) (920-936)

HLA class I binding epitope prediction T-cell immunology

BCR-ABL fusion protein (b3a2) (920-936) is a synthetic 17-amino acid peptide (sequence: ATGFKQSSKALQRPVAS) that spans the unique junctional region of the p210 BCR-ABL oncoprotein generated by the t(9;22)(q34;q11) Philadelphia chromosome translocation in chronic myeloid leukemia (CML). This peptide encompasses the b3a2 breakpoint fusion site, where a novel lysine residue is created by the joining of BCR exon 3 (e14) and ABL exon 2 (a2), and constitutes a truly tumor-specific neoantigen absent from the normal proteome.

Molecular Formula
Molecular Weight
Cat. No. B1575329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCR-ABL fusion protein (b3a2) (920-936)
SynonymsBCR-ABL fusion protein (b3a2) (920-936)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

BCR-ABL Fusion Protein (b3a2) (920-936) – A Tumor-Specific 17-mer Neoantigen Peptide for Leukemia Immunotherapy Research


BCR-ABL fusion protein (b3a2) (920-936) is a synthetic 17-amino acid peptide (sequence: ATGFKQSSKALQRPVAS) that spans the unique junctional region of the p210 BCR-ABL oncoprotein generated by the t(9;22)(q34;q11) Philadelphia chromosome translocation in chronic myeloid leukemia (CML) [1]. This peptide encompasses the b3a2 breakpoint fusion site, where a novel lysine residue is created by the joining of BCR exon 3 (e14) and ABL exon 2 (a2), and constitutes a truly tumor-specific neoantigen absent from the normal proteome [2]. The b3a2 transcript variant accounts for approximately 60% of all p210 BCR-ABL-positive CML cases, making this peptide the most prevalent fusion-junction target in the disease [3].

Why b2a2 and e1a2 Analogs Cannot Substitute for the BCR-ABL (b3a2) (920-936) Peptide in Immunological Studies


The three known BCR-ABL junctional variants—b3a2, b2a2, and e1a2 (p190)—differ fundamentally in amino acid sequence at the fusion codon and in their 17-mer junction-spanning peptides: ATGFKQSSKALQRPVAS (b3a2) vs. IPLTINKEEALQRPVAS (b2a2) vs. EGAFHGDAEALQRPVAS (e1a2) [1]. These sequence differences confer distinct HLA class I and class II binding profiles, T-cell epitope hierarchies, and proteasomal processing fates that preclude simple interchange in vaccine formulation, T-cell monitoring, or epitope discovery workflows [2]. Furthermore, b3a2-derived peptides demonstrate direct physical evidence of natural cell-surface presentation on CML blasts—a critical translational criterion not yet demonstrated for b2a2 junctional peptides [3]. Users who substitute b2a2 or shorter b3a2 sub-peptides for the full-length 920-936 17-mer risk discordant MHC restriction, loss of CD4+ T-helper epitope functionality, and failure to replicate clinically validated immunomonitoring protocols.

Quantitative Differential Evidence for BCR-ABL (b3a2) (920-936) vs. Closest Analogs


HLA Class I Binding Affinity: Four b3a2 Peptides Bind at High/Intermediate Affinity, While No b2a2 or PML-RARα Peptides Achieve Comparable Affinity

In a systematic competition radioimmunoassay screen of 152 synthetic peptides spanning b3a2, b2a2, and PML-RARα A/B breakpoints against eight purified HLA class I molecules (A1, A2.1, A3.2, A11, A24, B7, B8, B27), four b3a2-derived peptides demonstrated high (<50 nM) or intermediate (≤500 nM) binding affinity exclusively to HLA-A3, -A11, and -B8. Critically, none of the CML b2a2 or PML-RARα A/B junctional peptides exhibited binding affinity of comparable magnitude to any of the HLA class I alleles tested [1]. This establishes the b3a2 junction as uniquely privileged for HLA-A3, -A11, and -B8-restricted antigen presentation within the leukemia fusion protein class.

HLA class I binding epitope prediction T-cell immunology CML vaccine design

HLA Class II (DR) Allele-Specific Binding: b3a2 23-mer Binds DRB1*1101, *0301, and *0402, While b2a2 23-mer Binds Only DRB1*0301

A competition binding assay comparing a b3/a2 23-mer peptide and a b2/a2 23-mer peptide against a panel of purified HLA-DR alleles revealed a markedly broader class II binding profile for the b3a2 sequence. The b3/a2 23-mer bound very strongly to HLA-DRB1*1101 (Dw5), relatively strongly to DRB1*0301 (Dw3) and DRB1*0402 (Dw10), but failed to bind several other DR alleles including three different DR4 subtypes. In contrast, the b2/a2 23-mer exhibited detectable binding only to the DRB1*0301 (Dw3) allele [1]. This demonstrates that the b3a2 junctional peptide possesses a more promiscuous and clinically actionable HLA-DR binding repertoire than its b2a2 counterpart, with particular relevance for DR11+ and DR4+ patient populations.

MHC class II binding DR allele restriction CD4+ T-cell epitope peptide vaccine formulation

CD4+ T-Cell Recognition of Native Leukemic Blasts: b3a2 17-mer-Specific T Cells Recognize p210b3a2+ CML Blasts; b2a2 17-mer-Specific T Cells Fail to Lyse Autologous Patient Cells Without Artificial Construct

Primary in vitro immunization of human T cells with the b3a2 17-mer peptide (920-936; ATGFKQSSKALQRPVAS) generated the HLA-DR4 (DRB1*0401)-restricted CD4+ T-cell line P4 and subclones that specifically recognized and proliferated in response to HLA-DRB1*0401-positive, p210b3a2-mRNA-expressing CML blasts from an allogeneic patient in blast crisis. No responses occurred against DR4-positive p210BCR-ABL-negative cells or against p210b3a2 leukemic cells with absent or insufficient DR4 expression [1]. In a parallel study, a 17-mer peptide covering the p210b2a2 fusion region generated CD4+ and CD4/CD8 double-positive T-cell clones that were cytotoxic in an HLA-DR2a (DRB5*0101)-restricted manner but critically failed to lyse autologous EBV-transformed BCR-ABL(b2a2)-expressing cells or allogeneic HLA-DR-matched p210b2a2-positive CML patient cells. Lysis of target cells required artificial transfection with an invariant chain construct where CLIP was replaced by a BCR-ABL b2a2 oligonucleotide [2].

CD4+ T-cell cytotoxicity leukemic blast recognition DR restriction antigen processing

Direct Mass Spectrometry Evidence of Cell-Surface HLA-Associated Presentation: Uniquely Demonstrated for b3a2 Peptide KQSSKALQR; No Equivalent Physical Evidence for b2a2

Using tandem nanospray mass spectrometry, Clark et al. (2001) provided the first direct physical evidence that a BCR-ABL junctional peptide—the b3a2-derived nonamer KQSSKALQR (a sub-sequence within the 920-936 region)—is naturally processed and presented in association with HLA-A*0301 molecules on the cell surface of CML cells. This was demonstrated both on HLA class I-negative CML cells transfected with HLA-A*0301 and on primary CML cells from HLA-A3-positive patients [1]. HLA-A3-positive patients harboring this peptide mounted a cytotoxic T-lymphocyte response that killed autologous CML cells, and tetramer staining confirmed circulating KQSSKALQR-specific T cells. To date, no comparable mass spectrometry-based physical evidence of natural cell-surface presentation has been reported for any b2a2 junctional peptide on CML cells [2].

mass spectrometry HLA ligandome antigen presentation CML immunopeptidomics

Unique Fusion-Junction Lysine Residue Defines b3a2 Immunology and Discriminates from b2a2 (Glutamic Acid) and e1a2 Variants

The BCR-ABL b3a2 fusion creates a novel lysine (K) residue at the junction codon—not present in BCR or ABL parental sequences—derived from the fusion of BCR exon 3 (e14) with ABL exon 2 (a2). This contrasts with the b2a2 junction, which creates glutamic acid (E), and e1a2, which retains an alanine (A) [1]. The positively charged lysine at the b3a2 junction fundamentally alters the peptide's biochemical properties, HLA anchor residue compatibility, and T-cell receptor (TCR) recognition landscape. Alanine-scanning mutagenesis of the b3a2 17-mer (ATGFKQSSKALQRPVAS) demonstrated that eight specific amino acid positions—including the junctional lysine at position 5—are individually essential for CD4+ T-cell recognition, with alanine substitution at any of these positions abolishing T-cell proliferation [2]. The b2a2 junctional glutamic acid at the equivalent position cannot substitute for lysine in maintaining this immunogenicity profile.

neoantigen chemistry fusion junction residue proteasomal processing TCR recognition

Priority Application Scenarios for BCR-ABL (b3a2) (920-936) Based on Quantitative Differential Evidence


MHC Class II-Restricted CD4+ T-Cell Epitope Discovery and Validation in HLA-DR4+ or DR11+ CML Models

The b3a2 920-936 17-mer is the only BCR-ABL junctional peptide for which CD4+ T-cell recognition of naturally processed antigen on patient-derived leukemic blasts has been functionally demonstrated [1]. This peptide should be prioritized for ex vivo ELISpot, proliferation, and intracellular cytokine staining assays using PBMCs from HLA-DRB1*0401+ or DRB1*1101+ CML patients to identify and enumerate b3a2-specific CD4+ T-helper responses. The b3/a2 23-mer's strong binding to DRB1*1101—an allele not targeted by b2a2 peptides—makes the 920-936 sequence particularly valuable for DR11-restricted epitope studies [2]. In contrast, the b2a2 17-mer has shown no evidence of natural leukemic cell recognition without artificial invariant chain engineering and should not be used as a substitute for CD4+ epitope discovery in native antigen-processing contexts [3].

Multi-Peptide Vaccine Formulation Where CD4+ T-Helper Priming Is Required for CTL-Mediated Anti-Leukemic Immunity

Clinical vaccination trials of b3a2 breakpoint peptides (GIMEMA CML0206, SI0207) enrolling 68 b3a2 patients demonstrated safety, 80% peptide-specific CD4+ T-cell response rate, and 30% short-term molecular response reduction, with a 10-year overall survival of 89% [1]. The b3a2 920-936 long class II peptide serves as the CD4+ T-helper backbone in multi-peptide vaccine cocktails that also include HLA-A3-restricted (KQSSKALQR) and HLA-B8-restricted (GFKQSSKAL) class I epitopes, enabling coordinated CD4+ and CD8+ responses [2]. Formulators should incorporate the full-length 920-936 17-mer rather than shorter b3a2 sub-peptides alone, as removal of the class II epitope eliminates the T-helper component critical for durable CTL immunity.

HLA-A3/A11/B8 Tetramer Production and b3a2-Specific CD8+ T-Cell Monitoring in CML Patients

The Bocchia et al. (1995) demonstration that b3a2-derived peptides bind with high affinity (<50 nM) to HLA-A3, -A11, and -B8—while no b2a2 peptides achieve comparable binding—establishes the b3a2 junction as the only BCR-ABL breakpoint validated for Class I tetramer reagent development targeting these alleles [1]. HLA-A3/KQSSKALQR tetramers have been successfully used to detect and quantify circulating b3a2-specific CD8+ T cells in CML patients, with 8 of 12 b3a2+ HLA-A3+ and/or HLA-B8+ patients demonstrating junction-specific T cells more frequently at low leukemic burden [2]. Tetramer producers should use b3a2-derived Class I peptides for HLA-A3, -A11, and -B8 monitoring workflows; b2a2-derived peptides lack the requisite binding affinity for these alleles and would yield false-negative tetramer staining.

Immunopeptidomics and Mass Spectrometry-Based HLA Ligandome Analysis of CML Cells

The Clark et al. (2001) tandem nanospray mass spectrometry identification of HLA-A*0301-associated KQSSKALQR on the surface of CML cells represents the only published physical evidence of natural BCR-ABL junctional peptide presentation [1]. Researchers conducting HLA ligandome discovery on CML patient samples or cell lines should include the b3a2 920-936 sequence and its predicted processing products in their targeted mass spectrometry inclusion lists, as this is the sole BCR-ABL junctional peptide class with verified cell-surface expression. Inclusion of b2a2-derived sequences in such targeted analyses currently lacks the foundational evidence of natural processing and surface presentation that exists for b3a2 peptides.

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